ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of trifluoromethyl ethers, a group that this compound might belong to, is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . Another example is the use of ethyl (4-trifluoromethylbenzoyl)acetate to synthesize 2-(carboethoxy)-3-(4′-trifluoromethyl)phenylquinoxaline 1,4-dioxide and N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. For instance, a similar compound, Ethyl 4-(trifluoromethyl)benzoate, has a molecular formula of C10H9F3O2 . Another compound, 4-Fluoro-2-(trifluoromethyl)benzoic acid, is a substituted benzoic acid derivative .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and are often specific to the exact compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary greatly. For instance, 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine, a compound with a similar structure, shows clear differences between quasi-axial and quasi-equatorial fluorine atoms .Mechanism of Action
Target of Action
It is known that many compounds containing the trifluoromethyl group have been approved by the fda for various therapeutic uses . Additionally, indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the mechanism of many trifluoromethyl-containing compounds is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
Indole derivatives, which share a similar structure with the compound , are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that many compounds containing the trifluoromethyl group have been approved by the fda for various therapeutic uses .
Action Environment
It is known that the reactivity of compounds containing the trifluoromethyl group can be influenced by various factors, including the presence of other functional groups and the nature of the surrounding medium .
Safety and Hazards
Future Directions
The future directions for research on such compounds could involve further exploration of their synthesis, properties, and potential applications. Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . It’s estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development .
Properties
IUPAC Name |
ethyl 2-[4-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-2-27-18(25)11-15-12-28-17-9-4-3-8-16(17)24(15)19(26)13-6-5-7-14(10-13)20(21,22)23/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJLTSQVOMCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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